pentyl N-(3-hydroxyphenyl)carbamate
Description
Properties
CAS No. |
19962-07-3 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
pentyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-8-16-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15) |
InChI Key |
NXXISUVIEGDNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of NSC 222632 typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: : In an industrial setting, the production of NSC 222632 may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: : NSC 222632 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts that promote the desired chemical changes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize NSC 222632 under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed to reduce NSC 222632.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Medicinal Applications
Antimicrobial Properties
Pentyl N-(3-hydroxyphenyl)carbamate has been studied for its antimicrobial activity. Initial research indicates that it may exhibit significant effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimum inhibitory concentrations (MICs) in the nanomolar range, suggesting potent antibacterial properties comparable to established antibiotics such as ampicillin and ciprofloxacin .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate its ability to inhibit the growth of cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116). The compound's mechanism of action appears to involve interactions with specific cellular pathways, although further research is necessary to elucidate these mechanisms fully .
Agrochemical Applications
Herbicidal Activity
this compound is part of a broader class of phenyl carbamates known for their herbicidal properties. These compounds have been shown to be effective in both pre-emergence and post-emergence treatments for controlling weeds in agricultural settings. Specifically, they are utilized in sugar beet cultivation to manage weed populations effectively . The herbicidal activity is attributed to the compound's ability to disrupt specific physiological processes in target plants.
Structure-Activity Relationships
The structure of this compound contributes significantly to its biological activity. The presence of the pentyl group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to shorter-chain analogs. This property is crucial for its efficacy in both medicinal and agricultural applications.
Future research on this compound should focus on:
- Mechanistic Studies : Detailed investigations into its mechanisms of action against bacterial and cancer cell lines.
- Formulation Development : Exploring formulations that enhance its stability and delivery in agricultural applications.
- Toxicological Assessments : Evaluating the safety profile of the compound for potential therapeutic use.
Mechanism of Action
The mechanism by which NSC 222632 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl (3-Hydroxyphenyl)carbamate
Structural Differences :
- Alkyl Chain : Methyl group (C1) vs. pentyl (C5) in the target compound.
- Molecular Formula: C₈H₉NO₃ (methyl) vs. C₁₁H₁₅NO₃ (pentyl, inferred) .
- Molar Mass : 167.2 g/mol (methyl) vs. ~209.2 g/mol (pentyl, calculated).
Physicochemical Properties :
- Lipophilicity : Methyl carbamates generally exhibit lower log k (HPLC capacity factor) values compared to pentyl derivatives due to reduced hydrophobic interactions. For example, methyl (3-hydroxyphenyl)carbamate has a log k of ~1.2 (estimated), while pentyl analogs in similar studies show log k values exceeding 3.5 .
- Solubility : The hydroxyl group improves water solubility, but the pentyl chain reduces it significantly compared to methyl.
(2-Diethylaminocyclopentyl) N-(3-Pentoxyphenyl)Carbamate
Structural Differences :
- Substituents : Pentyl chain is part of a 3-pentoxyphenyl group (ether linkage) vs. direct attachment to carbamate nitrogen in the target compound.
Nitroso-carbamate Derivatives (e.g., (3-Pentan-3-ylphenyl) N-Methyl-N-nitrosocarbamate)
Structural Differences :
- Nitroso Group: Introduces N-nitroso functionality, which is mutagenic and carcinogenic .
- Alkyl Chain : Similar pentyl substituents but with nitroso modification.
Toxicity Profile :
- In contrast, non-nitrosated carbamates like pentyl N-(3-hydroxyphenyl)carbamate are likely safer but require toxicity validation .
| Property | (3-Pentan-3-ylphenyl) N-Methyl-N-nitrosocarbamate | This compound |
|---|---|---|
| Key Functional Group | N-Nitroso | Hydroxyl |
| Toxicity | High (mutagenic) | Likely lower |
| Regulatory Status | Restricted | Not classified |
Chlorophenyl Carbamates (e.g., 2-[Butyl(3-methylphenyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate)
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling pentyl N-(3-hydroxyphenyl)carbamate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., particulate filters) to avoid inhaling dust .
- Ventilation : Conduct experiments in well-ventilated fume hoods to minimize aerosol exposure. Implement local exhaust ventilation for dust control .
- Dust Management : Avoid static discharge by grounding equipment. Use wet methods or closed systems to suppress dust generation .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. How can researchers synthesize this compound with high yield and purity?
- Methodological Answer :
- Reaction Setup : Use a coupling reaction between 3-hydroxyphenylamine and pentyl chloroformate in anhydrous dichloromethane. Add triethylamine (2 eq.) as a base to neutralize HCl byproducts .
- Optimization :
- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
- Catalyst : Consider EDCI/HOBt for improved coupling efficiency .
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
- Characterization : Confirm structure using (e.g., δ 6.8–7.2 ppm for aromatic protons) and LC-MS (expected [M+H] = 251.2 g/mol) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties :
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNO | Derived from |
| Solubility | Likely low in water; soluble in DMSO, acetone | Inferred from |
| Stability | Hydrolytically sensitive; store under inert gas at 2–8°C | |
| Melting Point | Experimental determination required | N/A |
Advanced Research Questions
Q. How does the pentyl group influence the compound’s bioactivity compared to shorter-chain analogs (e.g., methyl derivatives)?
- Methodological Answer :
- Lipophilicity : The pentyl chain increases logP, enhancing membrane permeability. Calculate logP via software (e.g., ChemAxon) or experimentally via shake-flask method .
- Reactivity : Longer chains may sterically hinder interactions with enzymatic active sites. Compare inhibition kinetics using Michaelis-Menten assays .
- Stability : Evaluate metabolic degradation in liver microsomes. Monitor via HPLC for parent compound depletion .
Q. What experimental strategies can address contradictions in toxicity data for carbamate derivatives?
- Methodological Answer :
- In Vitro Assays :
- Skin Sensitization : Use OECD 442D (h-CLAT) to assess dendritic cell activation .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to fill data gaps noted in analogous compounds .
- Dose-Response Analysis : Resolve discrepancies by testing a wider concentration range and using standardized positive controls (e.g., SDS for irritation assays) .
Q. How can researchers evaluate the environmental persistence of this compound?
- Methodological Answer :
- Biodegradation : Conduct OECD 301F manometric respirometry to measure aerobic degradation in activated sludge .
- Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS/MS .
- Soil Mobility : Use column leaching tests (OECD 312) to assess adsorption coefficients (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
